molecular formula C19H21N3O5 B4751366 Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate

Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate

Cat. No.: B4751366
M. Wt: 371.4 g/mol
InChI Key: ISVZRTQMOMJNAG-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a furan-2-carbonylamino group and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-carbonylamino intermediate: This can be achieved by reacting furan-2-carboxylic acid with an amine under dehydrating conditions.

    Benzoylation of piperazine: Piperazine is reacted with benzoyl chloride in the presence of a base to form the benzoyl-substituted piperazine.

    Coupling reaction: The furan-2-carbonylamino intermediate is then coupled with the benzoyl-substituted piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylates.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzoyl group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acyl chlorides and bases like pyridine are used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dicarboxylates.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various acyl-substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar furan-based structure with different functional groups.

    tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Similar piperazine-based structure with different substituents.

Uniqueness

Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate is unique due to its combination of a furan ring, benzoyl group, and piperazine ring, which confer specific chemical and biological properties not found in other similar compounds.

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-2-26-19(25)22-11-9-21(10-12-22)18(24)14-6-3-4-7-15(14)20-17(23)16-8-5-13-27-16/h3-8,13H,2,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVZRTQMOMJNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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